molecular formula C5H10N2O2 B145891 4-(1-Hydroxyethyl)pyrazolidin-3-one CAS No. 132946-37-3

4-(1-Hydroxyethyl)pyrazolidin-3-one

Cat. No. B145891
Key on ui cas rn: 132946-37-3
M. Wt: 130.15 g/mol
InChI Key: HTBRWEINIHIPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05102877

Procedure details

To hydrazine hydrate (38.6 g) was added dropwise a solution of ethyl 2-(1-hydroxyethyl)acrylate (106 g) in ethanol (20 ml) at 0° C. After the addition, the reaction mixture was allowed to warm to room temperature and stirred for 4 hours at the same temperature. The resulting reaction mixture was chromatographed on silica gel (2.2 l) eluting in turn with chloroform and a mixture of chloroform and methanol (8:1→2:1→1:1, V/V) to give 4-(1-hydroxyethyl)-3-pyrazolidinone (68 g).
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
ethyl 2-(1-hydroxyethyl)acrylate
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[OH:4][CH:5]([C:7](=[CH2:13])[C:8](OCC)=[O:9])[CH3:6]>C(O)C>[OH:4][CH:5]([CH:7]1[CH2:13][NH:3][NH:2][C:8]1=[O:9])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
38.6 g
Type
reactant
Smiles
O.NN
Name
ethyl 2-(1-hydroxyethyl)acrylate
Quantity
106 g
Type
reactant
Smiles
OC(C)C(C(=O)OCC)=C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (2.2 l)
WASH
Type
WASH
Details
eluting in turn with chloroform
ADDITION
Type
ADDITION
Details
a mixture of chloroform and methanol (8:1→2:1→1:1, V/V)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC(C)C1C(NNC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.